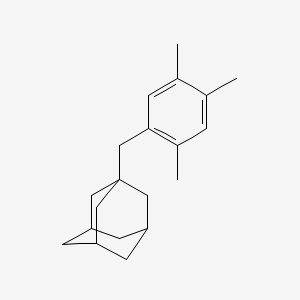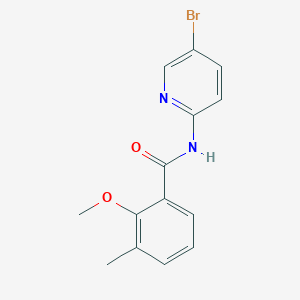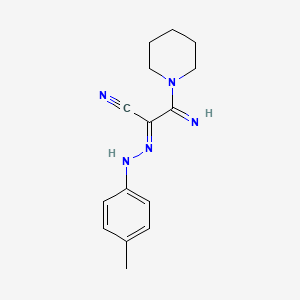![molecular formula C21H18BrNO4 B11083580 9-bromo-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11083580.png)
9-bromo-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione is a complex organic compound that belongs to the class of chromeno[3,4-c]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a bromine atom, a methylphenyl group, and a chromeno-pyridine core, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione typically involves multi-step organic reactions One common method starts with the preparation of the chromeno[3,4-c]pyridine core through a cyclization reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in these processes include bromine, aluminum chloride (for Friedel-Crafts reactions), and various solvents like dichloromethane and toluene.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiourea are used under mild conditions to facilitate substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore is investigated. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are studied for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making them valuable in the development of new treatments.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 9-bromo-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 9-chloro-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione
- 9-fluoro-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione
Uniqueness
Compared to its analogs, the bromine-substituted compound exhibits unique reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in specific chemical reactions, such as nucleophilic substitution, and may also influence its interaction with biological targets, potentially leading to improved pharmacological properties.
Properties
Molecular Formula |
C21H18BrNO4 |
|---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
9-bromo-1,1-dimethyl-3-(4-methylphenyl)-4a,10b-dihydrochromeno[3,4-c]pyridine-2,4,5-trione |
InChI |
InChI=1S/C21H18BrNO4/c1-11-4-7-13(8-5-11)23-18(24)16-17(21(2,3)20(23)26)14-10-12(22)6-9-15(14)27-19(16)25/h4-10,16-17H,1-3H3 |
InChI Key |
DJDXMIVSCGGMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(C=CC(=C4)Br)OC3=O)C(C2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11083497.png)
![[(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11083503.png)
![1-(4-bromophenyl)-2-{[5-{[(4-chlorophenyl)amino]methyl}-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11083507.png)
![4-(4,4-Dimethyl-1,5-dioxo-2-oxaspiro[5.5]undec-3-yl)phenyl acetate](/img/structure/B11083515.png)
![Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate](/img/structure/B11083516.png)

![4-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11083528.png)

![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B11083535.png)
![Acetamide, N-[3-(3-methyl-[1,2,4]triazol-1-yl)adamantan-1-yl]-](/img/structure/B11083540.png)
![1-(4-fluorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11083543.png)


![8-Ethoxy-2-(3-methoxy-phenyl)-1,3-dimethyl-2H-cyclohepta[c]pyrrol-4-one](/img/structure/B11083550.png)
